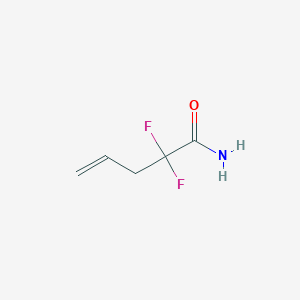

2,2-Difluoropent-4-enamide

Cat. No. B8749880

M. Wt: 135.11 g/mol

InChI Key: GUTUDWSTXIFHCA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05286726

Procedure details

To a stirred solution of 2,2-difluoropent-4-enoic acid (27.2 g, 0.2 mol) in hexane (200 mi) in a three-neck flask equipped with a reflux condenser and M2 inlet is added DMF (20 drops, catalytic) and oxalyl chloride (20 mL, 0.23 mol). The mixture is stirred at room temperature for 2 h, when no further evolution of gas is seen. The solution is cooled in an ice/brine bath, the N2 inlet is replaced by an empty CaCl2 tube (to trap any solid material blown out of the flask), and a stream of NH3 gas is passed into the flask. The gas flow is maintained for 30 min after the initial vigorous reaction has subsided. The mixture is then poured into H2O (1 L) and Et2O (0.5 L). The glassware is washed with H2O and Et2O, and the washings are added to this mixture. Celite is added and insoluble material is removed by filtration. The phases are separated. The Et2O phase is washed once with brine, dried over Na2SO4, and concentrated. The aqueous phase is extracted twice with CH2Cl2. The combined extracts are washed once with brine, dried over Na2SO4, combined with the residue of the ethereal phase, and concentrated. The residue is distilled to give the title amide (20.6 g, 76%) bp 100°-110° C/10 Torr, as a slightly yellow oil which solidifies on cooling, mp 33°-35° C. 1H NMR (CDCl3)δ7.0-6.0 (2H, br.d), 5.75 (1 H, ddt, J=18, 9, 6 Hz), 5.3 (2 H, m), 2.87 (2 H, dt, J=6, 17 Hz). 19F NMR (δC6F6 =O) δ-56.0 (t, J=17 Hz).

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.[N:16]#N.N>CCCCCC.CN(C=O)C.CCOCC.O>[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([NH2:16])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

27.2 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(CC=C)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at room temperature for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is cooled in an ice/brine bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(to trap any solid material blown out of the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The gas flow is maintained for 30 min after the initial

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vigorous reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

The glassware is washed with H2O and Et2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the washings are added to this mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Celite is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

insoluble material is removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The Et2O phase is washed once with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted twice with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined extracts are washed once with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue is distilled

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)N)(CC=C)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 20.6 g | |

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |